N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide is a synthetic compound featuring a unique isothiazolidin-1,1-dioxide core linked to a methoxyphenyl group and a phenoxyacetamide side chain. The isothiazolidin-dioxide moiety confers enhanced electronic and steric properties, making it a candidate for targeting enzymes or receptors involved in cellular signaling pathways.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-17-9-8-14(20-10-5-11-26(20,22)23)12-16(17)19-18(21)13-25-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSTBRYJXELFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Dioxidoisothiazolidin moiety : This component is believed to play a critical role in the compound's biological activity.
- Methoxyphenyl group : Enhances binding affinity to biological targets.
- Phenoxyacetamide structure : Contributes to the compound's reactivity and interaction with various enzymes.
These structural characteristics make it a subject of interest for further pharmacological studies.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can potentially lead to:
- Anticancer effects : By disrupting the cell cycle in cancer cells, it may help in controlling tumor growth.
- Antimicrobial activity : The compound could interact with bacterial enzymes or receptors, leading to decreased viability of pathogenic organisms.
In Vitro Studies
Research has demonstrated significant biological activity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A549 (Lung Cancer) | 6.75 | High |
| HCC827 (Lung Cancer) | 5.13 | Moderate |
| NCI-H358 (Lung Cancer) | 4.01 | High |
| MRC-5 (Normal Fibroblast) | 3.11 | Moderate |
These findings indicate that while the compound exhibits potent anticancer properties, it also affects normal cells, suggesting a need for further optimization to enhance selectivity towards cancerous cells .
Case Studies
A notable study evaluated the compound's effects on human lung cancer cell lines using both 2D and 3D culture methods. The results highlighted:
- Higher efficacy in 3D models , which more closely mimic in vivo conditions.
- Dose-dependent cytotoxicity , demonstrating that higher concentrations lead to increased cell death in cancer cells while also affecting normal fibroblasts.
Comparative Analysis with Similar Compounds
When compared to other phenylpiperidine derivatives, this compound shows unique properties due to its specific combination of functional groups. This uniqueness may confer distinct biological activities that are not present in structurally similar compounds.
Conclusion and Future Directions
This compound exhibits promising biological activity with potential applications in cancer therapy and antimicrobial treatment. However, the observed cytotoxicity on normal cells necessitates further research to optimize its structure for enhanced selectivity and reduced side effects.
Future studies should focus on:
- In vivo testing : To evaluate the therapeutic potential and safety profile.
- Structure-activity relationship (SAR) studies: To identify modifications that could improve efficacy and selectivity.
- Mechanistic studies : To fully elucidate the pathways involved in its biological activities.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The isothiazolidin-dioxide core (target compound and BAI) is distinct from thiazole () or thiazolidinedione (), influencing electronic properties and target selectivity.
Pharmacological and Functional Comparison
Antiproliferative Activity
- BAI inhibits uterine myoma cell proliferation without cardiovascular toxicity at effective doses .
- Contrast with Thiazole Derivatives : Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () target anaerobic metabolism (PFOR enzyme inhibition), indicating divergent mechanisms despite shared amide linkages.
Metabolic Activity
- Hypoglycemic Analogs : Thiazolidinedione-containing derivatives () activate peroxisome proliferator-activated receptors (PPAR-γ), reducing blood glucose levels in mice. The absence of a thiazolidinedione ring in the target compound limits direct comparison but highlights the importance of core heterocycles in metabolic targeting.
Q & A
Q. What is the standard synthetic route for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-phenoxyacetamide, and how can its purity be validated?
Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:
Condensation reactions : Heating thiourea derivatives with aryl maleimides in glacial acetic acid under reflux (2–4 hours), monitored by TLC .
Recrystallization : Purification using solvents like ethanol or DMF to isolate solid products.
Characterization : Validate purity via:
- IR spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, sulfone S=O at ~1340–1160 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 6.9–7.5 ppm for phenyl groups) and methoxy protons (δ 3.8 ppm) .
- Mass spectrometry : Compare experimental molecular weight (e.g., m/z 430.2 [M+1]) with theoretical values .
Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace the phenoxyacetamide group with heterocycles (e.g., thiazole, oxadiazole) to assess electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to modulate bioavailability .
- Validation : Synthesize derivatives using protocols similar to the parent compound (e.g., chloroacetylation followed by coupling with thiols or amines) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound, and what factors contribute to variability?
Methodological Answer: Key parameters for optimization include:
Q. What experimental strategies resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?
Methodological Answer: Discrepancies between calculated and observed values (e.g., C: 53.1% vs. 54.21% in ) may arise from:
- Incomplete purification : Re-run recrystallization with alternative solvents (e.g., methanol/water mixtures).
- Hydration/adsorption : Dry samples under vacuum (24 hours) before analysis.
- Instrument calibration : Cross-validate with certified reference standards.
Q. How can in vivo pharmacological activity (e.g., hypoglycemic effects) be rigorously evaluated for this compound?
Methodological Answer: Adopt protocols from analogous studies:
- Animal models : Use Wistar albino mice (OECD guidelines) with streptozotocin-induced diabetes .
- Dosage : Administer 50–200 mg/kg orally; include metformin as a positive control .
- Endpoints : Measure blood glucose (glucometer), lipid profiles, and pancreatic histopathology .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (n ≥ 6 per group).
Mechanistic and Computational Questions
Q. What computational tools are recommended to predict the compound’s interaction with biological targets (e.g., PPAR-γ)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to PPAR-γ’s ligand-binding domain .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Validation : Compare docking scores with known agonists (e.g., rosiglitazone) and validate via in vitro assays .
Q. How can transcriptomics and metabolomics elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HepG2) to identify differentially expressed genes (e.g., galactose metabolism pathways) .
- Metabolomics : Use LC-MS to quantify metabolites (e.g., ascorbate, aldarate) and map perturbations via KEGG .
- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link gene clusters to metabolic shifts.
Toxicity and Safety Profiling
Q. What protocols ensure reliable toxicity assessment during preclinical development?
Methodological Answer:
- Acute toxicity : Conduct OECD 423 tests in rodents (dose range: 300–2000 mg/kg) .
- Subchronic studies : Administer daily doses (28 days) and monitor hematological, renal, and hepatic markers .
- Genotoxicity : Perform Ames tests (TA98/TA100 strains) and micronucleus assays .
Data Conflict Resolution
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
